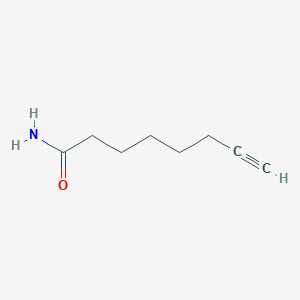

Oct-7-ynamide

Description

Structure

3D Structure

Properties

CAS No. |

873405-12-0 |

|---|---|

Molecular Formula |

C8H13NO |

Molecular Weight |

139.19 g/mol |

IUPAC Name |

oct-7-ynamide |

InChI |

InChI=1S/C8H13NO/c1-2-3-4-5-6-7-8(9)10/h1H,3-7H2,(H2,9,10) |

InChI Key |

NBWHAWTXMITPPG-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of Novel Ynamide Scaffolds: A Technical Guide for Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as exceptionally versatile building blocks in modern organic synthesis. Their unique electronic properties, characterized by a polarized carbon-carbon triple bond, render them highly reactive and amenable to a wide array of chemical transformations. This reactivity profile, coupled with their increased stability compared to the more labile ynamines, has positioned ynamides as privileged scaffolds in the design and synthesis of complex molecules, particularly in the realm of drug discovery. Their utility is highlighted by their application in the construction of diverse heterocyclic systems and as electrophilic "warheads" in the development of targeted covalent inhibitors for various therapeutic targets. This technical guide provides a comprehensive overview of the core methodologies for synthesizing novel ynamide scaffolds, detailed experimental protocols, and a perspective on their application in drug development workflows.

Core Synthetic Methodologies

The synthesis of ynamides can be broadly categorized into two main approaches: transition-metal-catalyzed reactions and metal-free methods. The choice of method often depends on the desired substrate scope, functional group tolerance, and scalability.

Transition-Metal-Catalyzed Synthesis

Copper-catalyzed cross-coupling reactions represent the most prevalent and versatile strategy for the synthesis of ynamides. These methods typically involve the coupling of an amide, carbamate, or sulfonamide with an alkynylating agent.

a) Coupling with Alkynyl Bromides: A foundational method involves the copper-catalyzed coupling of amides with alkynyl bromides. This approach is applicable to a wide range of amides, including oxazolidinones and lactams. A significant advancement in this area involves the pre-formation of a copper amide derivative prior to the addition of the alkynyl bromide, which minimizes the homocoupling of the alkyne.

b) Coupling with 1,1-Dibromo-1-alkenes: This method provides a practical and efficient route to ynamides, utilizing readily available 1,1-dibromo-1-alkenes as alkyne precursors. The reaction is typically catalyzed by a copper(I) source in the presence of a diamine ligand. This approach is notable for its broad substrate scope and tolerance of various functional groups.

c) Oxidative Coupling with Terminal Alkynes: More recent developments include the copper-catalyzed oxidative cross-coupling of terminal alkynes directly with amides. This method avoids the pre-functionalization of the alkyne, offering a more atom-economical route to ynamide synthesis.

Metal-Free Synthesis

While transition-metal-catalyzed methods are powerful, metal-free alternatives offer advantages in terms of cost, sustainability, and the avoidance of metal contamination in the final products.

a) From (Z)-1,2-Dichloroalkenes: A robust, one-step, transition-metal-free synthesis of both internal and terminal ynamides has been developed from sulfonamides and (Z)-1,2-dichloroalkenes or alkynyl chlorides. This method demonstrates broad functional group compatibility.

b) Using Alkynyliodonium Salts: The reaction of lithiated amides with alkynyliodonium salts provides another metal-free pathway to ynamides. This method proceeds through a proposed vinylcarbene intermediate followed by a 1,2-migration.

c) From Trichloroethene: An innovative and modular approach utilizes inexpensive trichloroethene as a two-carbon synthon. The reaction proceeds via the formation of a dichloroenamide intermediate, which is then converted to a lithiated ynamide that can be trapped with a variety of electrophiles.

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize quantitative data for the key synthetic methodologies described above, allowing for a direct comparison of their scope and efficiency.

Table 1: Copper-Catalyzed Ynamide Synthesis from Alkynyl Bromides

| Entry | Amide Substrate | Alkynyl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Oxazolidinone | 1-Bromo-2-phenylacetylene | CuI (1.0 equiv) | KHMDS | Pyridine/THF | rt | 95 | [1] |

| 2 | Lactam | 1-Bromo-1-hexyne | CuCN (5 mol%), DMEDA (10 mol%) | K₃PO₄ | Toluene | 110 | 85 | [2] |

| 3 | Sulfonamide | 1-Bromo-1-octyne | CuI (1.0 equiv) | KHMDS | Pyridine/THF | rt | 88 | [1] |

| 4 | Acyclic Carbamate | 1-Bromo-2-(trimethylsilyl)acetylene | CuI (1.0 equiv) | KHMDS | Pyridine/THF | rt | 91 | [1] |

Table 2: Copper-Catalyzed Ynamide Synthesis from 1,1-Dibromo-1-alkenes

| Entry | Nitrogen Nucleophile | 1,1-Dibromo-1-alkene | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | N-Benzyl-p-toluenesulfonamide | 1,1-Dibromo-2-phenylethene | CuI (12 mol%), DMEDA (18 mol%) | Cs₂CO₃ | Dioxane | 70 | 95 | [3][4] |

| 2 | 2-Oxazolidinone | 1,1-Dibromo-1-hexene | CuI (12 mol%), DMEDA (18 mol%) | Cs₂CO₃ | DMF | 90 | 82 | [3][4] |

| 3 | Indole | 1,1-Dibromo-2-phenylethene | CuI (12 mol%), DMEDA (18 mol%) | Cs₂CO₃ | Dioxane | 70 | 88 | [3][4] |

| 4 | Sulfoximine | 1,1-Dibromo-2-phenylethene | CuI (10 mol%), 1,10-phenanthroline (20 mol%) | Cs₂CO₃ | THF | 80 | 75 | [3] |

Table 3: Metal-Free Ynamide Synthesis from (Z)-1,2-Dichloroalkenes

| Entry | Sulfonamide | (Z)-1,2-Dichloroalkene | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | p-Toluenesulfonamide | (Z)-1,2-dichloroethene | NaH | DMF | 80 | 85 | [5] |

| 2 | Methanesulfonamide | (Z)-1,2-dichloro-1-phenylethene | Cs₂CO₃ | DMSO | 80 | 92 | [5] |

| 3 | N-Methyl-p-toluenesulfonamide | (Z)-1,2-dichloroethene | NaH | DMF | 80 | 89 | [5] |

| 4 | Benzenesulfonamide | (Z)-1,2-dichloro-1-hexene | Cs₂CO₃ | DMSO | 80 | 78 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: General Procedure for Copper-Mediated N-Alkynylation of Amides with Alkynyl Bromides

To a solution of the amide (1.0 equiv) in pyridine (0.25 M) at 0 °C is added a solution of potassium hexamethyldisilazide (KHMDS) in THF (1.0 equiv) dropwise. The resulting mixture is stirred at 0 °C for 10 minutes and then at room temperature for 10 minutes. Copper(I) iodide (1.0 equiv) is then added in one portion, and the mixture is stirred at room temperature for 2 hours. A solution of the alkynyl bromide (1.2 equiv) in a minimal amount of benzene is then added dropwise, and the reaction mixture is stirred at room temperature for 20 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired ynamide.[1][6]

Protocol 2: General Procedure for Copper-Catalyzed Synthesis of Ynamides from 1,1-Dibromo-1-alkenes

A mixture of the nitrogen nucleophile (1.0 equiv), 1,1-dibromo-1-alkene (1.5 equiv), copper(I) iodide (12 mol%), N,N'-dimethylethylenediamine (DMEDA, 18 mol%), and cesium carbonate (4.0 equiv) in anhydrous 1,4-dioxane (0.2 M) is stirred under an argon atmosphere at 70 °C for 24-48 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the corresponding ynamide.[3][4]

Protocol 3: General Procedure for Transition-Metal-Free Synthesis of Terminal Ynamides

To a solution of the sulfonamide (1.0 equiv) in anhydrous DMF (0.2 M) is added sodium hydride (60% dispersion in mineral oil, 2.5 equiv) in portions at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 30 minutes. (Z)-1,2-dichloroethene (1.5 equiv) is then added, and the reaction mixture is heated to 80 °C and stirred for 12 hours. After cooling to room temperature, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography on silica gel to afford the terminal ynamide.[5]

Application in Drug Development: Ynamides as Covalent Inhibitors of EGFR

The unique electrophilicity of the ynamide scaffold makes it an attractive "warhead" for the design of targeted covalent inhibitors. Covalent inhibitors form a permanent bond with their target protein, often leading to enhanced potency and prolonged duration of action. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[7][8]

EGFR Signaling Pathway and Covalent Inhibition

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. The pathway is initiated by the binding of a ligand, such as EGF, to the receptor, which triggers a downstream signaling cascade involving the PI3K-Akt-mTOR and Ras-Raf-MEK-ERK pathways.[1][9] Covalent EGFR inhibitors typically target a cysteine residue (Cys797) in the ATP-binding site of the kinase domain.[6] The electrophilic ynamide can undergo a Michael addition with the thiol group of the cysteine, forming an irreversible covalent bond and blocking the kinase activity.[10]

References

- 1. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EGFR Activation Leads to Cell Death Independent of PI3K/AKT/mTOR in an AD293 Cell Line | PLOS One [journals.plos.org]

- 3. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An Integrated Covalent Drug Design Workflow using Site-Identification by Ligand Competitive Saturation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imaging the Raf-MEK-ERK Signaling Cascade in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. EGFR-PI3K-AKT-mTOR Signaling in Head and Neck Squamous Cell Carcinomas - Attractive Targets for Molecular-Oriented Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ynamide Stability and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic structure imparts a fine balance between stability and reactivity, distinguishing them from the more sensitive and challenging to handle ynamines.[1] This enhanced stability, coupled with a rich and diverse reactivity profile, has made ynamides invaluable synthons for the construction of complex nitrogen-containing molecules, including heterocycles and natural products. This guide provides a comprehensive overview of the core principles of ynamide stability and reactivity, supported by experimental data and detailed protocols to aid researchers in their practical application.

Ynamide Stability

The stability of ynamides is a key feature that underpins their synthetic utility. Unlike their ynamine counterparts, which are highly susceptible to hydrolysis, ynamides exhibit greater resilience to a range of conditions, including purification by silica gel chromatography.[1] This enhanced stability is attributed to the presence of an electron-withdrawing group on the nitrogen atom, which delocalizes the nitrogen lone pair, thereby reducing the electron density of the alkyne and its propensity for protonation.[1]

Quantitative Stability Data

While a comprehensive, systematic study of the quantitative stability of a wide range of ynamides is not extensively documented in the literature, some specific data points and qualitative observations have been reported.

| Ynamide Type | Condition | Observation | Reference |

| N-sulfonyl ynamides | Thermal | Stable up to 160 °C | N/A |

| General Ynamides | Chromatography | Stable to silica gel chromatography | [1] |

| Chiral Ynamides | Synthesis/Purification | Can be isolated and purified | [2][3] |

It is important to note that the stability of a particular ynamide is highly dependent on the nature of the electron-withdrawing group on the nitrogen and the substituents on the alkyne.

Qualitative Stability Assessment

-

Acidic Conditions: Ynamides react under acidic conditions, typically initiated by protonation of the alkyne to form a highly reactive keteniminium ion intermediate. This reactivity means they are generally not stable to strong acidic conditions, though the rate of decomposition will vary.

-

Basic Conditions: Ynamides are generally more stable under basic conditions compared to acidic conditions. The hydrolysis of amides under basic conditions is possible but often requires elevated temperatures.

-

Thermal Conditions: Ynamides exhibit good thermal stability, allowing for reactions to be carried out at elevated temperatures.[1] Some cycloaddition reactions, for example, are performed at high temperatures without significant decomposition of the starting ynamide.

Ynamide Reactivity

The reactivity of ynamides is governed by the polarization of the carbon-carbon triple bond. The electron-donating nitrogen atom renders the β-carbon nucleophilic, while the electron-withdrawing group on the nitrogen and the inductive effect of the nitrogen itself make the α-carbon electrophilic. This distinct electronic character allows for a diverse range of chemical transformations.

General reactivity pattern of ynamides.

Cycloaddition Reactions

Ynamides are excellent partners in a variety of cycloaddition reactions, providing access to a wide array of heterocyclic and carbocyclic structures.

-

[2+2] Cycloadditions: Ynamides readily undergo [2+2] cycloadditions with ketenes and other suitable partners to form cyclobutenones and related four-membered rings.

-

[3+2] Cycloadditions: They participate in [3+2] cycloadditions with a range of 1,3-dipoles to afford five-membered heterocycles. Gold-catalyzed formal [3+2] cycloadditions have also been developed.

-

[4+2] Cycloadditions (Diels-Alder Reactions): Ynamides can act as dienophiles in Diels-Alder reactions, leading to the formation of six-membered rings. Catalyst-free [4+2] cycloadditions with 2-halomethyl phenols have been reported.[3]

Hydrofunctionalization Reactions

The addition of H-X bonds across the ynamide triple bond is a powerful method for the synthesis of functionalized enamides.

-

Hydroarylation: The addition of arenes across the ynamide triple bond can be achieved using various catalytic systems.

-

Hydroamination: The addition of amines to ynamides provides access to enamines and other nitrogen-containing structures. Both photoredox and other catalytic methods have been developed for this transformation.[2]

-

Hydrothiolation: The addition of thiols to ynamides can proceed via radical or other mechanisms to yield vinyl sulfides.

Reactions with Electrophiles and Nucleophiles

The polarized nature of the ynamide triple bond allows for regioselective additions of both electrophiles and nucleophiles. Electrophiles typically add to the β-carbon, while nucleophiles add to the α-carbon.

Acid-Catalyzed Reactions and the Keteniminium Intermediate

Under acidic conditions, ynamides are protonated to form a highly electrophilic keteniminium ion. This intermediate can be trapped by a variety of nucleophiles or undergo subsequent rearrangements or cyclizations, providing a versatile platform for the synthesis of complex molecules.

Acid-catalyzed activation of ynamides.

Experimental Protocols

General Procedure for the Synthesis of a Chiral Ynamide

This protocol is adapted from a procedure for the synthesis of (R)-4-Phenyl-3-(2-triisopropylsilyl-ethynyl)oxazolidin-2-one.[2]

Materials:

-

(R)-4-Phenyl-2-oxazolidinone

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Potassium carbonate (K₂CO₃)

-

1-Bromo-2-triisopropylsilyl-ethyne

-

Toluene

Procedure:

-

To an oven-dried flask under an inert atmosphere, add (R)-4-phenyl-2-oxazolidinone, CuI, and K₂CO₃.

-

Add toluene, followed by DMEDA.

-

Add 1-bromo-2-triisopropylsilyl-ethyne to the reaction mixture.

-

Stir the reaction at the appropriate temperature (e.g., room temperature or elevated temperature depending on the specific substrates) and monitor by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by silica gel column chromatography to afford the desired chiral ynamide.

General Procedure for a [4+2] Cycloaddition of an Ynamide

This protocol is a general representation of a catalyst-free [4+2] cycloaddition.[3]

Materials:

-

Ynamide

-

2-Halomethyl phenol

-

Solvent (e.g., 1,2-dichloroethane)

Procedure:

-

In a sealed tube, dissolve the ynamide and the 2-halomethyl phenol in the chosen solvent.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by column chromatography to isolate the 2-amino-4H-chromene and α-halo enamide products.

General Procedure for Photoredox-Catalyzed Hydroamination of an Ynamide

This protocol is adapted from a procedure for the hydroamination of ynamides with azoles.[2]

Materials:

-

Ynamide

-

Azole (e.g., pyrazole)

-

Acridinium photoredox catalyst (e.g., Mes-Acr-MeClO₄)

-

Dichloromethane (DCM)

Procedure:

-

To a flame-dried vial containing a magnetic stir bar, add the ynamide, the azole, and the photoredox catalyst.

-

Add DCM via syringe.

-

Fit the vial with a septum cap and place it on a magnetic stirring plate.

-

Irradiate the reaction mixture with a blue LED lamp at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent and purify the crude reaction mixture by silica gel chromatography.

Experimental workflow for hydroamination.

Conclusion

Ynamides have firmly established themselves as indispensable tools in the arsenal of synthetic organic chemists. Their advantageous balance of stability and reactivity allows for a broad spectrum of chemical transformations that are often challenging with other alkyne derivatives. This guide has provided an overview of the key principles governing their stability and a survey of their diverse reactivity, supplemented with practical experimental protocols. As research in this area continues to expand, the development of new ynamide-based methodologies will undoubtedly lead to novel and efficient syntheses of molecules with significant applications in materials science, agrochemicals, and drug development.

References

Spectroscopic Characterization of Ynamides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as versatile building blocks in modern organic synthesis.[1][2] Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, imparts a balance of stability and reactivity that has been harnessed in a myriad of chemical transformations.[1][3] A thorough understanding of their structural and electronic properties is paramount for their effective utilization. This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of ynamides, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and systematically organized quantitative data are presented to aid researchers in the unambiguous identification and characterization of this important class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of ynamides, providing detailed information about the carbon skeleton and the electronic environment of individual atoms. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy

The proton NMR spectra of ynamides exhibit characteristic signals that are influenced by the nature of the substituents on the nitrogen and the alkyne terminus. Protons on carbons adjacent to the nitrogen atom and those on the electron-withdrawing group show predictable chemical shifts.

Table 1: Characteristic ¹H NMR Chemical Shifts (δ, ppm) for Ynamides

| Proton Type | Chemical Shift Range (ppm) | Notes |

| Protons on N-alkyl groups | 2.5 - 4.0 | The specific shift depends on the nature of the alkyl group and the electron-withdrawing group. |

| Protons on N-aryl groups | 7.0 - 8.0 | Aromatic protons typically appear in their characteristic region, with potential shifts due to the ynamide moiety. |

| Protons on the electron-withdrawing group (e.g., SO₂R , COR ) | Varies | Dependent on the specific electron-withdrawing group. For example, methyl protons on a tosyl group appear around 2.4 ppm. |

| Alkyne proton (terminal ynamides) | ~2.0 - 3.0 | This proton is typically deshielded compared to terminal alkynes not substituted with a nitrogen atom. |

| Protons on substituents of the alkyne | Varies | Dependent on the nature of the substituent. |

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) in CDCl₃.

¹³C NMR Spectroscopy

The ¹³C NMR spectra of ynamides are particularly informative, with the sp-hybridized carbons of the alkyne bond appearing in a characteristic downfield region. The position of these signals is sensitive to the electronic nature of the substituents.

Table 2: Characteristic ¹³C NMR Chemical Shifts (δ, ppm) for Ynamide Acetylenic Carbons

| Carbon Atom | Chemical Shift Range (ppm) | Notes |

| Cα (sp-carbon attached to Nitrogen) | 70 - 90 | This carbon is generally more deshielded than the Cβ carbon. |

| Cβ (terminal sp-carbon) | 60 - 80 | The chemical shift is influenced by the substituent on the alkyne. |

| Carbonyl Carbon (in N-acyl ynamides) | 150 - 170 | Typical chemical shift for an amide carbonyl. |

Note: Chemical shifts are typically referenced to TMS in CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in ynamides. The most prominent and diagnostic absorption bands are those corresponding to the C≡C triple bond and the C=O double bond of the electron-withdrawing group.

Table 3: Characteristic IR Absorption Frequencies (ν, cm⁻¹) for Ynamides

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

| C≡C Stretch | 2200 - 2300 | Medium to Strong | This is a highly characteristic band for the alkyne functionality in ynamides. |

| C=O Stretch (Amide) | 1650 - 1750 | Strong | The exact frequency depends on the nature of the amide (e.g., lactam, acyclic amide). |

| S=O Stretch (Sulfonamide) | 1350 - 1300 and 1170 - 1140 | Strong | Two characteristic bands for the symmetric and asymmetric stretches. |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of ynamides. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.[4][5][6][7] The fragmentation patterns observed in the mass spectrum can also offer structural insights.

Electrospray ionization (ESI) is a commonly used soft ionization technique for ynamides, often yielding the protonated molecule [M+H]⁺ as the base peak.[8][9][10][11] Fragmentation in the mass spectrometer can occur, and while systematic studies on ynamides are not extensive, the fragmentation of the amide bond is a common pathway observed for related compounds.[8][12]

Table 4: Common Fragments Observed in the Mass Spectra of Ynamides

| Fragmentation Pathway | Description |

| Cleavage of the N-C(O) bond | This is a common fragmentation for amides, leading to the formation of an acylium ion and a neutral amine fragment, or vice versa. |

| Loss of the electron-withdrawing group | The bond between the nitrogen and the electron-withdrawing group can cleave. |

| Fragmentation of substituents | Substituents on the nitrogen or the alkyne can undergo characteristic fragmentation. |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of the ynamide sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; sonication may be used if necessary.

Instrumental Parameters (General):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good resolution.[13]

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of scans: 1024 or more, as the ¹³C nucleus has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid or liquid ynamide sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet - for solids):

-

Grind a small amount (1-2 mg) of the solid ynamide sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.[14]

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[14]

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan range: Typically 4000-400 cm⁻¹.

-

Number of scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

-

Resolution: 4 cm⁻¹ is standard for routine analysis.

Mass Spectrometry

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the ynamide sample (typically 1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol.

-

A small amount of an acid (e.g., formic acid, 0.1%) may be added to the solvent to promote protonation and the formation of [M+H]⁺ ions.

Instrumental Parameters (General for ESI-HRMS):

-

Ionization mode: Electrospray Ionization (ESI), typically in positive ion mode.

-

Mass analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution measurements.

-

Capillary voltage: Typically 3-5 kV.

-

Nebulizing gas: Nitrogen, with flow rate and temperature optimized for the specific instrument and sample.

-

Collision energy (for MS/MS): Varied to induce fragmentation and obtain structural information.

Visualizations

Caption: General workflow for the spectroscopic characterization of ynamides.

Caption: Key information derived from ¹H and ¹³C NMR spectra of ynamides.

References

- 1. ynamides-a-modern-functional-group-for-the-new-millennium - Ask this paper | Bohrium [bohrium.com]

- 2. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information - PMC [pmc.ncbi.nlm.nih.gov]

- 5. measurlabs.com [measurlabs.com]

- 6. m.youtube.com [m.youtube.com]

- 7. longdom.org [longdom.org]

- 8. spectroscopy - Can amide bonds fragment in ESI-MS? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 9. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 11. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. drawellanalytical.com [drawellanalytical.com]

The Expanding Chemical Space of Ynamides: A Technical Guide to Novel Reactions

Introduction

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as exceptionally versatile building blocks in modern organic synthesis.[1][2] Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, allows for a delicate balance of stability and reactivity, making them amenable to a wide array of chemical transformations.[3] In recent years, the discovery of novel ynamide-based reactions has unlocked new pathways for the efficient construction of complex nitrogen-containing molecules, a motif prevalent in pharmaceuticals and natural products.[4][5] This technical guide provides an in-depth exploration of seminal, recently developed ynamide reactions, offering detailed experimental protocols, quantitative data, and mechanistic insights to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Gold-Catalyzed [3+2] Cycloaddition of Ynamides and 2H-Azirines: A Gateway to Polysubstituted Pyrroles

A significant advancement in ynamide chemistry is the gold-catalyzed intermolecular nitrene transfer from 2H-azirines to ynamides, providing a direct and highly efficient route to polysubstituted pyrroles.[2][6][7] This transformation is characterized by its mild reaction conditions, broad substrate scope, and high atom economy.[2]

Quantitative Data

The reaction demonstrates broad applicability with respect to both the ynamide and the 2H-azirine coupling partners. A variety of electron-donating and electron-withdrawing substituents on the aryl rings of both reactants are well-tolerated, consistently affording high yields of the desired pyrrole products.

| Entry | Ynamide (R¹) | 2H-Azirine (R², R³) | Product | Yield (%) |

| 1 | Phenyl | Phenyl, Methyl | 3a | 95 |

| 2 | 4-Methylphenyl | Phenyl, Methyl | 3b | 92 |

| 3 | 4-Methoxyphenyl | Phenyl, Methyl | 3c | 96 |

| 4 | 4-Fluorophenyl | Phenyl, Methyl | 3d | 93 |

| 5 | 4-Chlorophenyl | Phenyl, Methyl | 3e | 94 |

| 6 | 4-Bromophenyl | Phenyl, Methyl | 3f | 90 |

| 7 | 3-Methylphenyl | Phenyl, Methyl | 3g | 91 |

| 8 | Phenyl | 4-Methylphenyl, Methyl | 3h | 93 |

| 9 | Phenyl | 4-Chlorophenyl, Methyl | 3i | 94 |

| 10 | Phenyl | 4-Bromophenyl, Methyl | 3j | 91 |

| 11 | Cyclohexyl | Phenyl, Methyl | 3k | 75 |

Table 1: Substrate scope for the gold-catalyzed [3+2] cycloaddition of ynamides and 2H-azirines. Conditions: Ynamide (0.1 mmol), 2H-azirine (0.12 mmol), AuCl(IPr)/AgOTf (2 mol%), in CH2Cl2 (1.0 mL) at room temperature for 2-6 h.

Experimental Protocol

General Procedure for the Synthesis of Polysubstituted Pyrroles:

To a solution of the ynamide (0.1 mmol) and the 2H-azirine (0.12 mmol) in anhydrous CH₂Cl₂ (1.0 mL) was added a solution of the gold catalyst, prepared in situ from AuCl(IPr) (1.2 mg, 2 mol%) and AgOTf (0.5 mg, 2 mol%). The reaction mixture was stirred at room temperature and monitored by thin-layer chromatography. Upon completion (typically 2-6 hours), the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the corresponding polysubstituted pyrrole.

Reaction Mechanism

The proposed mechanism commences with the gold-catalyzed activation of the ynamide, followed by nucleophilic attack of the 2H-azirine. This leads to the formation of a zwitterionic intermediate which then undergoes cyclization and subsequent rearrangement to furnish the aromatic pyrrole product.

Caption: Gold-catalyzed [3+2] cycloaddition of an ynamide and a 2H-azirine.

Palladium-Catalyzed Intramolecular [2+2] Cycloaddition of Ketenimines

A notable development in ynamide chemistry is the palladium-catalyzed cascade reaction of N-allyl ynamides, which proceeds through an N-to-C allyl transfer followed by an intramolecular [2+2] cycloaddition of the resulting ketenimine.[8] This transformation provides a stereoselective route to complex bridged and fused bicycloimines.[8]

Quantitative Data

The stereoselectivity and the nature of the bicyclic product (bridged vs. fused) are highly dependent on the substitution pattern of the alkene moiety in the N-allyl ynamide.

| Entry | Substrate (R¹, R²) | Product Type | Yield (%) | Diastereomeric Ratio |

| 1 | H, H | Bridged | 75 | >20:1 |

| 2 | Me, H | Bridged | 72 | >20:1 |

| 3 | Ph, H | Bridged | 78 | >20:1 |

| 4 | Me, Me | Fused | 85 | >20:1 |

| 5 | -(CH₂)₄- | Fused | 82 | >20:1 |

Table 2: Substrate scope for the palladium-catalyzed intramolecular [2+2] cycloaddition. Conditions: N-allyl ynamide (0.1 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), in toluene (1.0 mL) at 110 °C for 12 h.

Experimental Protocol

General Procedure for the Synthesis of Bicycloimines:

A mixture of the N-allyl ynamide (0.1 mmol), Pd(OAc)₂ (1.1 mg, 5 mol%), and PPh₃ (2.6 mg, 10 mol%) in anhydrous toluene (1.0 mL) was heated to 110 °C in a sealed tube for 12 hours. The reaction mixture was then cooled to room temperature, and the solvent was removed under reduced pressure. The residue was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to afford the corresponding bicycloimine.

Reaction Pathway

The reaction is initiated by a palladium-catalyzed N-to-C allyl transfer, which generates a ketenimine intermediate. This intermediate then undergoes a thermally promoted intramolecular [2+2] cycloaddition to yield the final bicyclic imine product.

Caption: Palladium-catalyzed cascade reaction of an N-allyl ynamide.

Brønsted Acid-Catalyzed Dearomatization via Intramolecular Hydroalkoxylation/Claisen Rearrangement

Moving away from transition metal catalysis, Brønsted acid-mediated reactions of ynamides have gained significant attention.[4][5] A noteworthy example is the dearomatization of nonactivated arenes through an intramolecular hydroalkoxylation/Claisen rearrangement cascade, yielding valuable spirolactams with high diastereoselectivity.[4][9]

Quantitative Data

This metal-free approach demonstrates excellent functional group tolerance and provides access to complex spirocyclic architectures in good to excellent yields.

| Entry | Substrate (Ar) | Product | Yield (%) | Diastereomeric Ratio |

| 1 | Phenyl | 5a | 92 | >20:1 |

| 2 | Naphthyl | 5b | 95 | >20:1 |

| 3 | Thienyl | 5c | 88 | >20:1 |

| 4 | Furyl | 5d | 85 | >20:1 |

| 5 | 4-Methoxyphenyl | 5e | 90 | >20:1 |

Table 3: Substrate scope for the Brønsted acid-catalyzed dearomatization. Conditions: Ynamide (0.1 mmol), Tf₂NH (5 mol%), in 1,2-dichloroethane (1.0 mL) at 80 °C for 2 h.

Experimental Protocol

General Procedure for the Synthesis of Spirolactams:

To a solution of the ynamide (0.1 mmol) in 1,2-dichloroethane (1.0 mL) was added triflimide (Tf₂NH, 1.4 mg, 5 mol%). The reaction mixture was heated to 80 °C and stirred for 2 hours. After cooling to room temperature, the mixture was concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel (hexanes/ethyl acetate) to give the desired spirolactam.

Logical Relationship of the Cascade Reaction

The reaction proceeds through a sequence of steps initiated by the protonation of the ynamide. This is followed by an intramolecular hydroalkoxylation, which sets the stage for a Claisen rearrangement that results in the formation of the spirocyclic product.

Caption: Logical workflow of the Brønsted acid-catalyzed cascade reaction.

The discovery of new ynamide-based reactions continues to enrich the toolbox of synthetic chemists, enabling the construction of diverse and complex molecular architectures. The gold- and palladium-catalyzed reactions, as well as the metal-free Brønsted acid-mediated transformations highlighted in this guide, showcase the remarkable versatility of the ynamide functional group. The detailed protocols and mechanistic insights provided herein are intended to facilitate the adoption and further exploration of these powerful synthetic methods in academic and industrial research settings.

References

- 1. Gold-catalyzed cascade cyclization of N-propargyl ynamides: rapid access to functionalized indeno[1,2-c]pyrroles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. Gold-Catalyzed Intermolecular Nitrene Transfer from 2H-Azirines to Ynamides: A Direct Approach to Polysubstituted Pyrroles [organic-chemistry.org]

- 3. Enantioselective Brønsted acid-catalyzed N-acyliminium cyclization cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brønsted Acid Catalyzed Dearomatization by Intramolecular Hydroalkoxylation/Claisen Rearrangement: Diastereo- and Enantioselective Synthesis of Spirolactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Brønsted acid-mediated reactions of ynamides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Gold-catalyzed intermolecular nitrene transfer from 2H-azirines to ynamides: a direct approach to polysubstituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An intramolecular [2 + 2] cycloaddition of ketenimines via palladium-catalyzed rearrangements of N-allyl-ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Synthesis of Ynamides: A Technical Guide to Precursors and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

Ynamides, alkynes bearing a nitrogen atom substituted with an electron-withdrawing group, have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique electronic properties, balancing the reactivity of ynamines with enhanced stability, have led to their widespread use in the construction of complex nitrogen-containing molecules, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the core synthetic strategies for accessing ynamides, focusing on the key precursors, starting materials, and detailed experimental methodologies.

Copper-Catalyzed Cross-Coupling Reactions: The Workhorse of Ynamide Synthesis

Copper-catalyzed cross-coupling reactions represent the most prevalent and versatile approach for the synthesis of ynamides. These methods involve the formation of a carbon-nitrogen bond between a nitrogen-containing nucleophile and an alkynyl electrophile, facilitated by a copper catalyst. A variety of precursors can be employed, offering flexibility in substrate scope and functional group tolerance.

From Terminal Alkynes: An Atom-Economical Approach

The direct coupling of terminal alkynes with amides and related nitrogen nucleophiles is an attractive, atom-economical strategy. This transformation is typically achieved through an oxidative coupling process.

General Reaction:

Experimental Protocol: Copper-Catalyzed Aerobic Oxidative Amidation of Phenylacetylene

A representative procedure for the synthesis of an ynamide from a terminal alkyne is the copper-catalyzed aerobic oxidative coupling of phenylacetylene with 2-oxazolidinone.[1]

-

Materials: Phenylacetylene, 2-oxazolidinone, Copper(I) iodide (CuI), a suitable ligand (e.g., a diamine), a base (e.g., a phosphate or carbonate salt), and a solvent (e.g., toluene or DMF).

-

Procedure: To a reaction vessel containing a magnetic stir bar is added CuI, the ligand, and the base. The vessel is evacuated and backfilled with oxygen or air. The solvent, 2-oxazolidinone, and phenylacetylene are then added sequentially. The reaction mixture is stirred at a specified temperature (e.g., 80-110 °C) for a designated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired ynamide.

| Alkyne | Amide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | 2-Oxazolidinone | CuI / DMEDA | K3PO4 | Toluene | 110 | 24 | 75 | [2] |

| 1-Octyne | Pyrrolidinone | Cu(OAc)2 | - | Dioxane | 100 | 12 | 82 | [1] |

| Triisopropylsilylacetylene | Pyrrolidinone | CuCl / TMEDA | Cs2CO3 | DMF | 80 | 18 | 95 | [1] |

From Haloalkynes: A Reliable and General Method

The coupling of amides with haloalkynes, particularly bromoalkynes, is a widely used and robust method for ynamide synthesis.[3] This approach often requires a stoichiometric amount of a copper salt or a catalytic system with a suitable ligand.

General Reaction:

Experimental Protocol: Copper-Catalyzed N-Alkynylation of a Carbamate with a Bromoalkyne

The following is a general procedure for the copper-catalyzed coupling of a carbamate with a bromoalkyne.[4]

-

Materials: Carbamate, bromoalkyne, Copper(I) iodide (CuI), a base (e.g., K3PO4 or Cs2CO3), a ligand (e.g., N,N'-dimethylethylenediamine (DMEDA) or 1,10-phenanthroline), and an anhydrous solvent (e.g., toluene or dioxane).

-

Procedure: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), the carbamate, CuI, ligand, and base are combined in the solvent. The bromoalkyne is then added, and the reaction mixture is heated to reflux for the specified time. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by flash chromatography to yield the pure ynamide.

| Amide | Bromoalkyne | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Oxazolidinone | 1-Bromo-1-hexyne | CuCN / DMEDA | K3PO4 | Toluene | 110 | 24 | 85 | [2] |

| N-Methyl-p-toluenesulfonamide | 1-Bromo-2-phenylacetylene | CuSO4·5H2O / 1,10-Phenanthroline | K3PO4 | Toluene | 110 | 12 | 92 | [5] |

| Methyl N-allylcarbamate | 1-Bromo-1,3-decadiyne | CuI | KHMDS | THF/Pyridine | rt | 20 | 74 | [3][4] |

From Dihaloalkenes: In Situ Generation of Alkynes

1,1-Dibromo-1-alkenes and 1,2-dihaloalkenes serve as stable and readily accessible precursors to the corresponding alkynes in situ.[6] This method avoids the often-problematic isolation of volatile or unstable haloalkynes.

General Reaction (from 1,1-Dibromo-1-alkenes):

Experimental Protocol: Copper-Catalyzed Coupling of a 1,1-Dibromo-1-alkene with a Sulfonamide

A typical procedure for the synthesis of an ynamide from a 1,1-dibromo-1-alkene is as follows.[6]

-

Materials: 1,1-Dibromo-1-alkene, sulfonamide, Copper(I) iodide (CuI), N,N'-dimethylethylenediamine (DMEDA), Cesium carbonate (Cs2CO3), and 1,4-dioxane.

-

Procedure: To a reaction tube are added CuI, Cs2CO3, and the sulfonamide. The tube is evacuated and backfilled with argon. 1,4-Dioxane, DMEDA, and the 1,1-dibromo-1-alkene are then added. The tube is sealed and heated in an oil bath at a specified temperature (e.g., 60-90 °C) for 24-48 hours. After cooling, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

| 1,1-Dibromo-1-alkene | Amide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1,1-Dibromo-2-phenylethene | N-Benzyl-4-methylbenzenesulfonamide | CuI / DMEDA | Cs2CO3 | Dioxane | 70 | 24 | 85 | [2][6] |

| 1,1-Dibromo-1-hexene | 2-Oxazolidinone | CuI / DMEDA | Cs2CO3 | DMF | 90 | 48 | 72 | [6] |

Elimination Reactions: A Classical Approach

Elimination reactions of halo-substituted enamides represent one of the earliest methods for ynamide synthesis.[7] This strategy typically involves the dehydrohalogenation of a dihaloenamide or a β-haloenamide using a strong base.

General Reaction (from β,β-dichloroenamides):

Experimental Protocol: Dehydrochlorination of a β,β-Dichloroenamide

The synthesis of an ynamide via elimination can be performed as follows.[7]

-

Materials: β,β-Dichloroenamide and a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (KOt-Bu) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether.

-

Procedure: The β,β-dichloroenamide is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. The strong base is then added dropwise, and the reaction is stirred for a specified period. The reaction is quenched by the addition of a proton source (e.g., water or a saturated aqueous solution of ammonium chloride). The mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification by chromatography affords the ynamide.

| Precursor | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| N-(2,2-dichloro-1-phenylvinyl)formamide | n-BuLi | THF | -78 to rt | 78 | [7] |

| Z-N-(1-bromo-2-phenylethenyl)acetamide | KOt-Bu | THF | rt | 65 | [2] |

Synthesis from Alkynyliodonium Salts

The reaction of metalated amides with electrophilic alkynyliodonium salts provides another route to ynamides.[2] This method is believed to proceed through an alkylidene carbene intermediate.

General Reaction:

Experimental Protocol: Reaction of a Lithiated Amide with an Alkynyliodonium Salt

A general procedure for this transformation is described below.[8]

-

Materials: Amide, a strong base (e.g., n-butyllithium), an alkynyl(phenyl)iodonium salt (e.g., triflate or tetrafluoroborate), and an anhydrous solvent (e.g., THF).

-

Procedure: The amide is dissolved in the anhydrous solvent and cooled to a low temperature (e.g., -78 °C). The base is added to deprotonate the amide, forming the metalated amide. The alkynyliodonium salt is then added, and the reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched, and the product is extracted and purified as described in previous protocols.

| Amide | Alkynyliodonium Salt | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Oxazolidinone | (Triisopropylsilylethynyl)phenyliodonium triflate | n-BuLi | THF | -78 to rt | 89 | [2] |

| N-Methyl-p-toluenesulfonamide | (Phenylethynyl)phenyliodonium triflate | n-BuLi | THF | -78 to rt | 75 | [2] |

Transition-Metal-Free Synthesis

Recent efforts have focused on developing transition-metal-free methods for ynamide synthesis to avoid potential metal contamination in the final products.[9][10] These methods often rely on the reaction of amides with activated alkyne precursors under basic conditions.

General Reaction (from (Z)-1,2-dichloroalkenes):

Experimental Protocol: Transition-Metal-Free Synthesis from a (Z)-1,2-Dichloroalkene

A procedure for the transition-metal-free synthesis of a sulfonyl ynamide is as follows.[9]

-

Materials: (Z)-1,2-Dichloroalkene, sulfonamide, a strong base (e.g., sodium hydride (NaH) or cesium carbonate (Cs2CO3)), and a polar aprotic solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

-

Procedure: To a suspension of the base in the solvent is added the sulfonamide at room temperature. The mixture is stirred for a short period before the addition of the (Z)-1,2-dichloroalkene. The reaction mixture is then heated (e.g., to 80 °C) and stirred until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

| Dichloroalkene | Sulfonamide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| (Z)-1,2-Dichloro-1-phenylethene | p-Toluenesulfonamide | NaH | DMF | 80 | 12 | 88 | [9] |

| (Z)-1,2-Dichloro-1-hexene | Methanesulfonamide | Cs2CO3 | DMSO | 100 | 24 | 75 | [9] |

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows for preparing ynamides.

Caption: Overview of major synthetic routes to ynamides.

Caption: Experimental workflow for copper-catalyzed oxidative amidation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SYNTHESIS OF YNAMIDES BY N-ALKYNYLATION OF AMINE DERIVATIVES. PREPARATION OF N-ALLYL-N-(METHOXYCARBONYL)-1,3-DECADIYNYLAMINE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Copper-Mediated N-Alkynylation of Carbamates, Ureas, and Sulfonamides. A General Method for the Synthesis of Ynamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]

- 8. S3S63 Terminal Ynamides: Synthesis, Coupling Reactions and Additions to Common Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transition-Metal-Free One-Step Synthesis of Ynamides [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

The Expanding Synthetic Utility of N-Alkynyl Amides: A Technical Guide

Abstract

N-alkynyl amides, commonly referred to as ynamides, have emerged as powerful and versatile building blocks in modern organic synthesis. Their unique electronic properties, characterized by a nucleophilic β-carbon and an electrophilic α-carbon, render them susceptible to a wide array of chemical transformations.[1][2][3] This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of N-alkynyl amides, with a particular focus on their role in the construction of complex nitrogen-containing molecules.[4][5][6] Detailed experimental protocols for key reactions, quantitative data summaries, and mechanistic visualizations are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction: The Unique Nature of N-Alkynyl Amides

N-alkynyl amides are a class of alkynes where the carbon-carbon triple bond is directly attached to the nitrogen atom of an amide group.[4][5][7] This arrangement results in a polarized alkyne, with the nitrogen atom's lone pair of electrons donating into the triple bond, thereby increasing its electron density.[1][2] However, the electron-withdrawing nature of the adjacent carbonyl group tempers this electron donation, making ynamides more stable and easier to handle than the more reactive ynamines.[1] This electronic balance endows N-alkynyl amides with a rich and diverse reactivity profile, enabling them to participate in a multitude of synthetic transformations, including cycloadditions, transition metal-catalyzed reactions, rearrangements, and nucleophilic additions.[1][2][4][5] Consequently, they have become invaluable intermediates for the stereoselective and atom-economical synthesis of complex N-heterocycles and natural products.[2][4][5]

Synthesis of N-Alkynyl Amides

The development of reliable and efficient methods for the synthesis of N-alkynyl amides has been crucial for their widespread adoption in organic synthesis. Several key strategies have been established, ranging from classical dehydrohalogenation to modern transition metal-catalyzed cross-coupling reactions.[8]

Copper-Catalyzed N-Alkynylation of Amides

One of the most significant breakthroughs in ynamide synthesis was the development of copper-catalyzed coupling reactions. Hsung and coworkers reported a seminal Cu(I)-catalyzed Ullmann-type coupling of amides with alkynyl bromides.[1] This methodology is applicable to a variety of nitrogen sources, including oxazolidinones, lactams, and carbamates.[1]

Table 1: Copper-Catalyzed Synthesis of N-Alkynyl Amides

| Entry | Amide/Lactam | Alkynyl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 2-Oxazolidinone | 1-Bromo-1-hexyne | CuI / N,N'-Dimethylethylenediamine | K₃PO₄ | Toluene | 110 | 65 | Hsung et al. |

| 2 | Pyrrolidinone | 1-Bromo-1-phenylethyne | CuI / 2-Acetylcyclohexanone | Cs₂CO₃ | Toluene | 80 | 72 | Kerwin et al.[8] |

| 3 | Indole | (Bromoethynyl)trimethylsilane | CuI / DMAP | K₂CO₃ | CH₃CN | RT | 90 | Evano et al. |

| 4 | 7-Azaindole | 1-Bromo-1-octyne | CuI / DMAP | K₂CO₃ | CH₃CN | RT | 85 | Reddy et al. |

Iron-Catalyzed N-Alkynylation

As a more economical and environmentally friendly alternative to copper, iron catalysis has also been successfully employed for the synthesis of N-alkynyl amides. Zhang and colleagues developed an iron-catalyzed coupling of amides with 1-bromoalkynes, which proved to be highly efficient for a range of substrates.[8] A key advantage of this system is the potential for catalyst recycling.[8]

Table 2: Iron-Catalyzed Synthesis of N-Alkynyl Amides

| Entry | Amide | 1-Bromoalkyne | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | p-Toluenesulfonamide | 1-Bromo-1-phenylethyne | FeCl₂ | K₃PO₄ | Toluene | 100 | 97 | Zhang et al.[8] |

| 2 | 2-Oxazolidinone | 1-Bromo-1-hexyne | FeCl₂ | K₃PO₄ | Toluene | 100 | 85 | Zhang et al.[8] |

| 3 | δ-Valerolactam | 1-Bromo-1-phenylethyne | FeCl₃ | K₂CO₃ | Dioxane | 110 | 57 | Zhang et al.[8] |

Transition-Metal-Free Approaches

More recently, transition-metal-free methods for the synthesis of N-alkynyl amides have been developed, offering advantages in terms of cost and potential metal contamination in the final products.[9] One such strategy involves the one-pot reaction of methyl esters and acetamides, which proceeds under base-mediated conditions to form the desired ynamides.[9][10]

Reactivity and Applications in Synthesis

The synthetic utility of N-alkynyl amides is vast, with their reactivity being harnessed in numerous transformations to construct complex molecular architectures.

Cycloaddition Reactions

N-alkynyl amides are excellent partners in various cycloaddition reactions, providing access to a wide range of heterocyclic systems.

-

[3+2] Cycloadditions: The reaction of N-alkynyl amides with azides, known as the Azide-Alkyne Huisgen Cycloaddition, is a cornerstone of "click chemistry" and provides a highly efficient route to 1,2,3-triazoles.[11] These triazoles can serve as bioisosteres for amide bonds in drug discovery.[12][13][14]

-

[4+2] Cycloadditions: N-alkynyl amides can also participate as dienophiles in Diels-Alder reactions, leading to the formation of six-membered rings.

Caption: General cycloaddition pathways of N-alkynyl amides.

Transition Metal-Catalyzed Tandem Reactions

Transition metal catalysis has unlocked a plethora of tandem reactions involving N-alkynyl amides, enabling the rapid construction of complex polycyclic N-heterocycles.[4][5][7]

-

Gold-Catalyzed Reactions: Gold catalysts are particularly effective in activating the alkyne moiety of ynamides towards nucleophilic attack. This has led to the development of amination-initiated tandem reactions that proceed via α-imino gold carbene intermediates, affording structures like 2-aminoindoles and 3-amino-β-carbolines.[4][5]

Caption: Gold-catalyzed amination-initiated tandem reaction of ynamides.

-

Copper and Zinc-Catalyzed Reactions: Non-noble metals like copper and zinc have also been utilized in oxidation-initiated tandem reactions of ynamides.[4][5][7] For instance, copper-catalyzed oxidation followed by carbene metathesis can lead to the synthesis of isoquinolones and β-carbolines.[4][5]

Table 3: Transition Metal-Catalyzed Reactions of N-Alkynyl Amides

| Reaction Type | Catalyst | Key Intermediate | Product Class | Yield Range (%) | Reference |

| Amination-Initiated Tandem | Au(I) | α-Imino gold carbene | 2-Aminoindoles, 2-Aminopyrroles | 70-95 | Ye et al.[4][5] |

| Oxidation/C-H Functionalization | Zn(OTf)₂ | Not specified | Isoquinolones | 65-88 | Ye et al.[4][5] |

| Oxidation/Carbene Metathesis | Cu(I) | Copper carbene | Pyrrolo[3,4-c]quinolin-1-ones | 60-80 | Ye et al.[4][5] |

| Diyne Cyclization | Cu(I) | Donor/donor copper carbene | Chiral polycyclic pyrroles | 75-92 | Ye et al.[4][7] |

| Cascade Cyclization | Y(OTf)₃ | Not specified | Medium-sized lactams | 50-75 | Ye et al.[5] |

Brønsted Acid-Mediated Reactions

In addition to metal catalysis, Brønsted acids can also promote a variety of transformations of N-alkynyl amides, representing a greener and often more economical approach.[6] These reactions include cycloadditions, cyclizations, and hydro-heteroatom additions.[6] For example, the hydrofluorination of ynamides in a superacid medium provides a highly regio- and stereoselective route to α-fluoroenamides.[1]

Experimental Protocols

General Procedure for Copper-Catalyzed N-Alkynylation of Amides (Hsung's Protocol)

To a flame-dried Schlenk tube is added CuI (0.1 mmol, 10 mol%), the amide (1.2 mmol), and K₃PO₄ (2.0 mmol). The tube is evacuated and backfilled with argon three times. Toluene (5 mL), the alkynyl bromide (1.0 mmol), and N,N'-dimethylethylenediamine (DMEDA) (0.2 mmol, 20 mol%) are then added sequentially via syringe. The reaction mixture is stirred at 110 °C and monitored by TLC. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-alkynyl amide.

General Procedure for Gold-Catalyzed Tandem Amination/Cyclization

In a glovebox, a solution of the N-alkynyl amide (0.2 mmol) and the nitrene transfer reagent (e.g., isoxazole, 0.24 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 2 mL) is prepared in a vial. To this solution is added the gold catalyst (e.g., JohnphosAu(MeCN)SbF₆, 0.01 mmol, 5 mol%). The vial is sealed and the reaction mixture is stirred at the indicated temperature (e.g., 80 °C) for the specified time. After cooling to room temperature, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to yield the N-heterocyclic product.

Caption: General experimental workflow for N-alkynyl amide synthesis.

Conclusion and Future Outlook

N-alkynyl amides have firmly established themselves as indispensable tools in synthetic organic chemistry. The continuous development of novel synthetic methods and the exploration of their reactivity in transition metal- and Brønsted acid-catalyzed transformations have significantly broadened their scope. Their ability to serve as precursors to a diverse array of valuable nitrogen-containing heterocycles makes them particularly attractive for applications in medicinal chemistry and materials science. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, the discovery of new modes of reactivity, and the application of N-alkynyl amides in the total synthesis of complex natural products and pharmaceuticals. The asymmetric catalysis of ynamide reactions, which remains a developing area, holds particular promise for the enantioselective synthesis of chiral N-heterocycles.[4][7]

References

- 1. bradscholars.brad.ac.uk [bradscholars.brad.ac.uk]

- 2. DSpace [bradscholars.brad.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Transition Metal-Catalyzed Tandem Reactions of Ynamides for Divergent N-Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Brønsted acid-mediated reactions of ynamides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Preparation and Utility of N-Alkynyl Azoles in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. One-Pot Transition-Metal-Free Synthesis of Alkynyl Amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Click chemistry - Wikipedia [en.wikipedia.org]

- 12. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Unveiling the Core Differences: A Technical Guide to Ynamides and Ynamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ynamines and their electron-deficient counterparts, ynamides, represent two classes of highly versatile building blocks in modern organic synthesis. Their unique electronic properties and reactivity have established them as powerful tools for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles prevalent in pharmaceuticals and natural products. This in-depth technical guide delineates the fundamental differences between ynamides and ynamines, focusing on their structure, stability, reactivity, and spectroscopic signatures. Through a comprehensive analysis of quantitative data and detailed experimental protocols, this document aims to provide researchers, scientists, and drug development professionals with a thorough understanding of these valuable synthetic intermediates, enabling their effective application in research and development.

Introduction: A Tale of Two Alkynes

Ynamines, characterized by a nitrogen atom directly attached to a carbon-carbon triple bond, are electron-rich and highly reactive species. This inherent reactivity, while synthetically attractive, also renders them notoriously unstable and susceptible to hydrolysis, which has historically limited their widespread application.[1] The advent of ynamides, where the nitrogen atom is acylated or sulfonated with an electron-withdrawing group (EWG), marked a significant turning point. This structural modification tempers the reactivity of the ynamine moiety, striking a crucial balance between stability and utility.[2][3] Ynamides are generally more stable, easier to handle, and can be purified using standard chromatographic techniques, all while retaining a high degree of synthetic versatility.[4] This enhanced stability has led to a renaissance in the chemistry of nitrogen-substituted alkynes, with ynamides now occupying a central role in a myriad of synthetic transformations.[1]

Structural and Electronic Divergence

The fundamental difference between ynamines and ynamides lies in the electronic nature of the nitrogen atom, which profoundly influences the properties of the adjacent alkyne.

-

Ynamines: The lone pair of electrons on the nitrogen atom in ynamines is readily delocalized into the π-system of the alkyne. This strong electron-donating effect significantly increases the electron density of the triple bond, making it highly nucleophilic and prone to electrophilic attack.

-

Ynamides: In ynamides, the nitrogen lone pair is delocalized not only into the alkyne but also into the attached electron-withdrawing group (e.g., carbonyl, sulfonyl).[2] This competitive delocalization reduces the electron-donating capacity of the nitrogen towards the alkyne, resulting in a less electron-rich and consequently more stable triple bond.[2]

This electronic distinction is the cornerstone of their differing reactivity and stability profiles.

Diagram 1: Electronic Differences between Ynamines and Ynamides

Caption: Electronic delocalization in ynamines versus ynamides.

Comparative Data at a Glance

To provide a clear, quantitative comparison, the following tables summarize key physical, spectroscopic, and reactivity data for representative ynamine and ynamide structures. For this comparison, N,N-diethyl-1-propyn-1-amine is chosen as a model ynamine, and N-methyl-N-(1-propyn-1-yl)acetamide serves as a model ynamide.

Physical and Chemical Properties

| Property | Ynamine (N,N-diethyl-1-propyn-1-amine) | Ynamide (N-methyl-N-(1-propyn-1-yl)acetamide) | Key Difference |

| pKa of Conjugate Acid | ~9-11 (Estimated for protonated amines) | Lower than corresponding ynamine (Estimated) | Ynamines are more basic due to the higher availability of the nitrogen lone pair. |

| C-N Bond Dissociation Energy | No specific data found | No specific data found | The C-N bond in ynamides is expected to be stronger due to amide resonance. |

Spectroscopic Signatures

| Spectroscopic Data | Ynamine (N,N-diethyl-1-propyn-1-amine) | Ynamide (N-methyl-N-(1-propyn-1-yl)acetamide) | Key Difference |

| ¹³C NMR δ(Cα) (ppm) | ~90-100 (Estimated) | ~70-80 (Estimated) | The α-carbon of the ynamine is more deshielded. |

| ¹³C NMR δ(Cβ) (ppm) | ~30-40 (Estimated) | ~40-50 (Estimated) | The β-carbon of the ynamide is more deshielded. |

| FTIR ν(C≡C) (cm⁻¹) | ~2200-2260 (Typically weak) | ~2240-2280 (Typically stronger) | The C≡C bond in ynamides has a higher stretching frequency due to reduced electron density. |

| FTIR ν(C=O) (cm⁻¹) | N/A | ~1650-1700 | The presence of a strong carbonyl stretch is a key identifier for ynamides. |

Reactivity Parameters

Mayr's nucleophilicity (N) and electrophilicity (E) parameters provide a quantitative scale for reactivity.

| Compound Class | Representative Compound | Solvent | N | E |

| Ynamine | N-(1-Hexynyl)morpholine | CH₂Cl₂ | 13.40 | |

| Ynamide | N-(Phenylethynyl)-N-methyl-p-toluenesulfonamide | CH₂Cl₂ | -13.63 |

Data sourced from Mayr's Database of Reactivity Parameters.[2][3][5][6][7]

Reactivity: A Dichotomy of Behavior

The electronic differences between ynamines and ynamides manifest in their distinct reactivity profiles.

Electrophilic Additions

Ynamines readily undergo electrophilic addition reactions. The high electron density of the alkyne makes it susceptible to attack by a wide range of electrophiles. Protonation of the alkyne, often leading to hydrolysis, is a characteristic reaction of ynamines.[1]

Ynamides also participate in electrophilic additions, but generally require more forcing conditions or activation due to the lower nucleophilicity of the alkyne.

Nucleophilic Additions

While less common for ynamines, ynamides can undergo nucleophilic addition, often facilitated by transition metal catalysis. This "umpolung" reactivity, where the typical polarity is reversed, opens up unique synthetic pathways.

Cycloaddition Reactions

Both ynamines and ynamides are excellent partners in cycloaddition reactions, providing access to a diverse array of heterocyclic structures.[8]

-

[4+2] Cycloadditions (Diels-Alder): Both ynamines and ynamides can act as dienophiles in Diels-Alder reactions.

-

[3+2] Cycloadditions: These are particularly prevalent, with ynamines and ynamides reacting with azides (in the copper-catalyzed azide-alkyne cycloaddition or CuAAC), nitrones, and other 1,3-dipoles. The enhanced reactivity of ynamines in CuAAC reactions is noteworthy.[9][10][11]

-

[2+2] Cycloadditions: Both classes of compounds can participate in [2+2] cycloadditions with ketenes, isocyanates, and alkenes.

Diagram 2: Generalized [3+2] Cycloaddition with an Azide

Caption: General scheme for the [3+2] cycloaddition of ynamines/ynamides with azides.

Experimental Protocols: Synthesis

The following sections provide representative protocols for the synthesis of a simple ynamine and a simple ynamide, highlighting the differences in reaction conditions and workup procedures.

Synthesis of a Representative Ynamine: N,N-Diethylpropargylamine

This protocol describes the synthesis of N,N-diethylpropargylamine, an isomer of the target ynamine, as a representative example of ynamine synthesis due to the availability of a clear procedure. It is important to note that this procedure yields a propargylamine, not a 1-propynyl amine (ynamine). The synthesis of true ynamines often involves more specialized methods.

Reaction: Diethylamine + Propargyl bromide → N,N-Diethylpropargylamine

Materials:

-

Diethylamine

-

Toluene

-

Potassium carbonate (K₂CO₃)

-

3-Bromopropyne (Propargyl bromide)

Procedure:

-

To a solution of diethylamine (1.0 eq) in toluene, add potassium carbonate (2.0 eq).

-

To this stirred suspension, add 3-bromopropyne (1.5 eq).

-

Stir the mixture at room temperature for 15 hours.

-

Filter the reaction mixture to remove the solid potassium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography to yield N,N-diethylpropargylamine.[12]

Diagram 3: Workflow for Ynamine (Propargylamine) Synthesis

Caption: A typical workflow for the synthesis of a propargylamine.

Synthesis of a Representative Ynamide from a 1,1-Dibromo-1-alkene

This protocol outlines a general and robust copper-catalyzed method for the synthesis of ynamides from readily available 1,1-dibromo-1-alkenes.

Reaction: 1,1-Dibromo-1-alkene + Amide/Sulfonamide --[CuI, ligand]--> Ynamide

Materials:

-

1,1-Dibromo-1-alkene

-

Nitrogen nucleophile (e.g., sulfonamide, oxazolidinone)

-

Copper(I) iodide (CuI)

-

N,N'-Dimethylethylenediamine (DMEDA)

-

Cesium carbonate (Cs₂CO₃)

-

1,4-Dioxane or DMF

Procedure:

-

To a reaction vessel, add the 1,1-dibromo-1-alkene (1.5 eq), the nitrogen nucleophile (1.0 eq), CuI (12 mol%), DMEDA (18 mol%), and Cs₂CO₃ (4 eq).

-

Add the solvent (1,4-dioxane or DMF).

-

Heat the reaction mixture at 60-90 °C for 24-48 hours.

-

After completion, cool the reaction to room temperature and quench with aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[13]

Diagram 4: Workflow for Ynamide Synthesis

Caption: A general workflow for the copper-catalyzed synthesis of ynamides.

Applications in Drug Development and Beyond

The tunable reactivity and enhanced stability of ynamides have made them particularly attractive in the field of drug development and medicinal chemistry. They serve as key intermediates in the synthesis of a wide range of biologically active heterocycles. Their ability to participate in a variety of C-C and C-heteroatom bond-forming reactions allows for the rapid construction of molecular complexity and the generation of diverse compound libraries for screening. Furthermore, the nitrogen atom in the ynamide functionality can be incorporated into the final target molecule, providing a handle for modulating physicochemical properties such as solubility and basicity.

Conclusion

The distinction between ynamines and ynamides is a clear illustration of how subtle structural modifications can lead to profound differences in chemical properties and synthetic utility. While ynamines remain valuable for their high reactivity in specific applications, ynamides have emerged as more versatile and user-friendly building blocks, offering an exceptional balance of stability and reactivity. The ability to fine-tune their electronic properties through the choice of the electron-withdrawing group provides a powerful strategy for controlling their reactivity in a wide array of chemical transformations. A thorough understanding of the fundamental differences outlined in this guide will empower researchers to strategically select and effectively utilize these potent synthetic tools in the pursuit of novel molecules with applications in medicine, materials science, and beyond.

References

- 1. Ynamides: A Modern Functional Group For The New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mayr's Database Of Reactivity Parameters - Start page [cup.lmu.de]

- 3. Mayr's Database Of Reactivity Parameters: Searches [cup.lmu.de]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]

- 7. Revisiting Mayr's reactivity database: expansion, sensitivity analysis, and uncertainty quantification - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Ring forming transformations of ynamides via cycloaddition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00139C [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. N,N-Diethylpropargylamine synthesis - chemicalbook [chemicalbook.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Properties of Terminal Ynamides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ynamides, alkynes directly attached to a nitrogen atom bearing an electron-withdrawing group, have emerged as versatile and powerful building blocks in modern organic synthesis. Their unique electronic structure, characterized by a polarized carbon-carbon triple bond, imparts a balance of stability and reactivity that has been exploited in a wide array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis and properties of terminal ynamides, defined as ynamides with a hydrogen atom on the terminal alkyne carbon. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering detailed experimental protocols, a summary of key properties, and a visual representation of important reaction mechanisms.

Synthesis of Terminal Ynamides

The synthesis of terminal ynamides has evolved significantly, with several robust and general methods now available. The primary synthetic strategies can be categorized as follows:

-

Copper-Catalyzed Cross-Coupling Reactions: This is one of the most widely used and versatile methods for the synthesis of ynamides.[1] It typically involves the coupling of an amide or a related nitrogen nucleophile with an alkynylating agent in the presence of a copper catalyst.[1] Various alkynylating agents have been employed, including alkynyl halides, 1,1-dibromo-1-alkenes, and alkynyl trifluoroborates.[1][2]

-

Elimination Reactions of Haloenamides: This classical approach involves the dehydrohalogenation of β-haloenamides or the treatment of β,β-dihaloenamides with a strong base to generate the ynamide functionality.[2][3]

-

Amidation of Alkynyliodonium Salts: This method utilizes hypervalent iodine reagents as electrophilic alkyne sources that react with amide nucleophiles to form ynamides.[2][4] This approach is often mild and tolerates a variety of functional groups.[2]

-

Transition-Metal-Free Syntheses: More recently, methods that avoid the use of transition metals have been developed, often relying on the reaction of amides with vinyl dichlorides under basic conditions.[5]

Data Presentation: A Comparative Summary of Synthetic Methods

The following table summarizes the yields of terminal ynamides prepared via different synthetic routes, providing a comparative overview of their efficiency.